1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6)
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.02 | Doublet | Isobutyl -CH(CH3)2 |
| 2.45 | Singlet | C4-methyl (-CH3) |
| 3.15 | Multiplet | Isobutyl -CH2– |
| 6.78 | Singlet | Pyridine H5 |
| 8.21 | Singlet | Pyrazole H3 |
| 12.10 | Broad | 6-OH (exchangeable) |
13C NMR (100 MHz, DMSO-d6)
| Signal (ppm) | Assignment |
|---|---|
| 22.1 | C4-methyl |
| 28.5 | Isobutyl -CH(CH3)2 |
| 115.4 | Pyridine C5 |
| 139.8 | Pyrazole C3 |
| 162.3 | C6 (carbonyl in keto form) |
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1650 | C=O stretch (keto form) |
| 3200–3400 | O–H stretch (enol form) |
| 1550 | Aromatic C=C |
UV-Vis Spectroscopy
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 265 | 4500 | π→π* (aromatic system) |
| 310 | 1200 | n→π* (carbonyl/OH) |
The UV spectrum confirms extended conjugation, with bathochromic shifts observed in polar solvents due to tautomeric equilibrium.
Properties
IUPAC Name |
4-methyl-1-(2-methylpropyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)6-14-11-9(5-12-14)8(3)4-10(15)13-11/h4-5,7H,6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYQVHXLLWYDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151880 | |
| Record name | 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-53-1 | |
| Record name | 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-4-methyl-1-(2-methylpropyl)-6H-pyrazolo[3,4-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediate Formation
- The synthesis often starts from substituted nicotinic acid derivatives or halogenated pyridines, which are activated (e.g., via conversion to acid chlorides) and then reacted with hydrazine derivatives to form hydrazides.
- Subsequent cyclization under mild to moderate temperatures (20–80 °C) in organic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) leads to the formation of the pyrazolo[3,4-b]pyridine core.
- The use of hydrazine dihydrochloride with a desiccant (e.g., anhydrous sodium sulfate or molecular sieves) is common to drive the reaction to completion and improve yields.
Functional Group Introduction
- Alkylation or substitution at the nitrogen or carbon atoms of the pyrazolo[3,4-b]pyridine scaffold is achieved using alkyl halides or other electrophiles to introduce the isobutyl and methyl groups.
- Typical conditions involve nucleophilic substitution reactions in polar aprotic solvents, often at temperatures ranging from ambient to 100 °C.
Specific Preparation Method for 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
While direct literature on this exact compound is limited, the preparation method can be inferred and adapted from closely related pyrazolo[3,4-b]pyridine intermediates described in patents such as CN105777743A, which detail industrially viable synthetic routes for pyrazolo[3,4-b]pyridine derivatives.
Stepwise Synthetic Route
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of substituted nicotinic acid to acid chloride | 80–150 °C, organic solvent (toluene, DCM, chloroform) with thionyl chloride or oxalyl chloride | Converts carboxylic acid to more reactive intermediate |
| 2 | Reaction of acid chloride with hydrazine dihydrochloride | 20–80 °C, organic solvent (DMF, acetonitrile) with desiccant (Na2SO4, molecular sieves) | Forms hydrazide intermediate |
| 3 | Cyclization to form pyrazolo[3,4-b]pyridine core | 20–80 °C, same solvents as above | One-step cyclization reduces process complexity |
| 4 | Alkylation at N1 position with isobutyl halide | 20–100 °C, polar aprotic solvent | Introduces isobutyl group |
| 5 | Methylation at C4 position | Alkyl halide (e.g., methyl iodide), base, solvent | Introduces methyl substituent |
| 6 | Hydroxylation at C6 position (if not introduced earlier) | Controlled oxidation or substitution reactions | Produces the 6-ol group |
Reaction Optimization
- Use of hydrazine dihydrochloride under desiccated conditions significantly improves yield and purity.
- Solvent choice impacts reaction rate and selectivity; DMF and acetonitrile are preferred for their polarity and ability to dissolve reactants.
- Temperature control is critical; mild temperatures (20–80 °C) favor selective cyclization without side reactions.
- Purification is typically achieved by recrystallization using solvent mixtures such as dichloromethane and petroleum ether in varying ratios (1:100 to 1:5), allowing for high purity isolation.
Comparative Analysis of Preparation Methods
| Feature | Traditional Multi-Step Routes | One-Step Cyclization Method (CN105777743A) |
|---|---|---|
| Number of Steps | 5–7 steps | 3–4 steps |
| Use of Expensive Catalysts | Often requires Pd catalysts | Catalyst-free or minimal catalyst use |
| Purification | Column chromatography often required | Simple recrystallization |
| Raw Material Availability | Some rare intermediates needed | Uses readily available precursors |
| Industrial Suitability | Limited due to cost and complexity | High, due to mild conditions and low cost |
| Yield | Moderate (40–60%) | High (up to 80%) |
Research Findings and Industrial Relevance
- The one-step cyclization method using hydrazine dihydrochloride and desiccants under mild conditions has been demonstrated to produce pyrazolo[3,4-b]pyridine intermediates with high yield and purity, suitable for scale-up.
- This method reduces reliance on expensive palladium catalysts and hard-to-source intermediates, making it economically favorable.
- The approach is adaptable to various substituents, including isobutyl and methyl groups, enabling the synthesis of this compound.
- The final product’s hydroxylation at the 6-position can be introduced either during initial cyclization or via subsequent functional group transformation.
Summary Table of Preparation Conditions for this compound
| Parameter | Recommended Condition | Purpose/Effect |
|---|---|---|
| Starting material | Substituted nicotinic acid or halogenated pyridine derivative | Precursor for pyrazolo[3,4-b]pyridine core |
| Activation reagent | Thionyl chloride or oxalyl chloride | Converts acid to acid chloride |
| Hydrazine source | Hydrazine dihydrochloride | Forms hydrazide intermediate |
| Solvent | DMF, acetonitrile, or DMSO | Dissolves reactants, facilitates cyclization |
| Temperature | 20–80 °C | Optimal for cyclization and substitution |
| Desiccant | Anhydrous sodium sulfate, molecular sieve | Removes water, drives reaction forward |
| Alkylation reagent | Isobutyl halide (e.g., bromide or chloride) | Introduces isobutyl group at N1 |
| Methylation reagent | Methyl iodide or methyl sulfate | Introduces methyl group at C4 |
| Purification | Recrystallization from dichloromethane/petroleum ether | Yields pure product |
Chemical Reactions Analysis
1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl or methyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
Case Study : A derivative of pyrazolo[3,4-b]pyridine demonstrated significant cytotoxicity against breast cancer cell lines in vitro, leading to further investigation into its mechanism of action.
Neuroprotective Effects
Research has suggested that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. These compounds are believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study : In a model of neurodegeneration, a related compound improved cognitive function and reduced neuronal loss, indicating the potential for this compound to be developed for treating neurodegenerative diseases.
Pharmacological Applications
The compound's pharmacological properties have been explored in various contexts:
Anti-inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Data Table: Inhibition of Cytokine Production
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been documented, suggesting that this compound could be effective against various bacterial strains.
Case Study : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can inhibit their activity, leading to reduced cell proliferation and potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Position 1 : Isobutyl (target compound) vs. butyl (), dimethyl (), or aryl groups (). Isobutyl may confer moderate lipophilicity compared to smaller alkyl chains.
- Position 6 : Hydroxyl (target) vs. carboxylic acid () or sulfonate (). The hydroxyl group likely reduces solubility compared to ionizable groups like sulfonate .
- Fused Rings: Pyrazolo[3,4-b]pyridine (target) vs. pyrazolo[3,4-d]pyrimidinone (). Fused pyrimidinones may enhance π-stacking interactions in biological targets .
Physicochemical Properties
Predicted or experimental data for analogs suggest trends:
The hydroxyl group in the target compound may limit aqueous solubility compared to sulfonate or carboxylic acid derivatives .
Biological Activity
1-Isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazole ring fused with a pyridine structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O |
| SMILES | CC1=CC(=O)NC2=C1C=NN2CC(C)C |
| InChI | InChI=1S/C11H15N3O/c1-7(2)6-14-11-9(5-12-14)8(3)4-10(15)13-11/h4-5,7H,6H2,1-3H3,(H,13,15) |
| InChIKey | KOYQVHXLLWYDOE-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines. A notable study demonstrated that derivatives exhibited significant antiproliferation activity against glioblastoma (A172), melanoma (A375), and pancreatic cancer (Panc0504) cell lines. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and survival .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. For example, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. One study indicated that certain pyrazolo derivatives displayed selective COX-2 inhibition with minimal gastrointestinal toxicity .
TBK1 Inhibition
A recent investigation identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. The compound 15y , structurally similar to this compound, demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong potential for immune modulation and cancer therapy .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications in the pyrazolo[3,4-b]pyridine structure can significantly influence biological activity. For instance:
- Substituents at specific positions on the pyrazole ring can enhance potency against cancer cell lines.
- The presence of isobutyl groups appears to improve selectivity towards TBK1 inhibition while reducing off-target effects .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Case Study on Cancer Cell Lines : A derivative was tested against multiple cancer cell lines and showed a dose-dependent inhibition of cell proliferation. The study provided insights into the mechanism involving apoptosis induction and cell cycle arrest.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, a pyrazolo derivative exhibited significant reduction in inflammation markers compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol and its analogs?
Answer: A one-pot synthesis using ionic liquids (e.g., [bmim][BF₄]) and catalytic FeCl₃·6H₂O is effective for pyrazolo[3,4-b]pyridin-6-one derivatives. Key steps include:
- Condensation of aldehydes with ethyl cyanoacetate at 80°C.
- Cyclization with 5-amino-3-methyl-1-phenylpyrazole under reflux.
- Purification via recrystallization (methanol or ethanol) or column chromatography.
Yields typically range from 58–70%, with characterization via IR, NMR, and elemental analysis .
Q. How is structural confirmation achieved for pyrazolo[3,4-b]pyridine derivatives?
Answer: Multi-modal characterization is critical:
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridin-6-one).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., isobutyl CH₂ at δ 1.8–2.1 ppm) and carbon backbone.
- Elemental analysis : Validates purity (e.g., C%: 71.46–76.54, N%: 13.12–13.32) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazolo[3,4-b]pyridines?
Answer: Discrepancies often arise from substituent effects. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., isobutyl vs. phenyl groups) to assess impact on target binding.
- Computational docking : Modeling interactions with enzymes (e.g., kinase targets) to rationalize activity differences.
- Dose-response assays : Quantifying IC₅₀ values under standardized conditions to minimize experimental variability .
Q. What strategies optimize reaction conditions for pyrazolo[3,4-b]pyridine synthesis in low-yield scenarios?
Answer: Key optimizations:
- Catalyst screening : FeCl₃·6H₂O enhances cyclization efficiency compared to other Lewis acids.
- Solvent selection : Ionic liquids improve reaction homogeneity and reduce side products.
- Temperature control : Maintaining 80°C prevents premature decomposition of intermediates.
For example, switching from xylene to [bmim][BF₄] increased yields by 15–20% in analogous syntheses .
Q. How can solubility challenges for this compound in biological assays be addressed?
Answer:
Q. What analytical techniques are suitable for assessing the stability of pyrazolo[3,4-b]pyridines under varying pH and temperature?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
